Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)-
Overview
Description
“Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, ®-” is also known as MT-45 . It is a new psychoactive substance that has reached the recreational drug market . It is an N,N’-disubstituted piperazine, having a cyclohexane ring attached to one of the nitrogen atoms of the piperazine ring and a 1,2-diphenylethyl moiety attached to the other nitrogen atom . MT-45 is one of a series of 1-(1,2-diphenylethyl)piperazine analgesics invented in the early 1970s .
Molecular Structure Analysis
MT-45 is an N,N’-disubstituted piperazine, having a cyclohexane ring attached to one of the nitrogen atoms of the piperazine ring and a 1,2-diphenylethyl moiety attached to the other nitrogen atom . The molecular formula is C24H34Cl2N2.Scientific Research Applications
Analgesic Properties and Opioid Receptor Interaction
Piperazine derivatives, specifically MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), have been studied for their analgesic properties. MT-45, a piperazine derivative, has shown opioid-like desired and unwanted effects, suggesting its potential use as an opioid analgesic. This compound has been investigated in terms of its pharmacology, which involves opioid receptors and non-opioid targets, and it has shown effects similar to traditional opioids (Siddiqi et al., 2015), (Yip & Deng, 2017).
Therapeutic and Diagnostic Applications in Oncology
A derivative of 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, PB28, is considered an excellent lead candidate for therapeutic and diagnostic applications in oncology. Its utility, however, is limited by high lipophilicity. Studies have focused on developing analogues with reduced lipophilicity for potential use as positron emission tomography radiotracers (Abate et al., 2011).
Role in Memory Impairment and Sigma Receptor Agonists
The impact of 4-cyclohexyl-1-[(1R)-1,2-diphenylethyl]-piperazine (CDEP) on memory impairment has been explored. Its administration has shown to cause significant memory impairment in mice, which could be alleviated by sigma receptor agonists. This suggests the potential role of the sigma receptor, particularly the sigma 1 receptor subtype, in learning and memory processes affected by CDEP (Matsuno et al., 1998).
Safety And Hazards
properties
IUPAC Name |
1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H/t24-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTBWROWBIVSFO-PPLJNSMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2CCN(CC2)[C@H](CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206014 | |
Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)- | |
CAS RN |
57426-38-7 | |
Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057426387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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